2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile
Description
2-[(1,3-Thiazol-2-ylamino)methylidene]malononitrile is a heterocyclic malononitrile derivative characterized by a thiazole core functionalized with a methylidene-malononitrile group. This compound belongs to a broader class of dicyanomethylene derivatives, which are pivotal in medicinal chemistry and materials science due to their electron-withdrawing properties, facilitating applications in nonlinear optics, bioactive molecule synthesis, and dye chemistry . Its structure combines a planar thiazole ring with conjugated π-electrons from the malononitrile moiety, enabling strong intermolecular interactions and tunable electronic properties .
Properties
IUPAC Name |
2-[(1,3-thiazol-2-ylamino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-3-6(4-9)5-11-7-10-1-2-12-7/h1-2,5H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUMXGBJSDZWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-90-3 | |
| Record name | 2-((1,3-THIAZOL-2-YLAMINO)METHYLENE)MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile typically involves the reaction of thiazole derivatives with malononitrile. One common method includes the condensation reaction between 2-aminothiazole and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the malononitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, analogues of thiazole have been synthesized and tested against various cancer cell lines, including HCT-116, HepG2, and HT-29. Compounds derived from thiazole structures, such as those incorporating malononitrile moieties, have shown promising cytotoxic effects due to their ability to interfere with cellular processes involved in tumor growth .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with thiazole compounds. Studies indicate that certain thiazole derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring significantly influence their anticonvulsant efficacy .
Material Science
Synthesis of Functional Materials
The unique chemical structure of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile allows for its use in synthesizing functional materials. Its ability to form coordination complexes with metal ions has been exploited in creating novel materials with specific electronic and optical properties. Such materials have potential applications in sensors and electronic devices .
Case Study 1: Anticancer Screening
A series of thiazole-integrated compounds were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced inhibitory effects on cancer cell proliferation compared to standard chemotherapeutics like cisplatin. The effectiveness was attributed to the ability of these compounds to induce apoptosis in cancer cells .
| Compound ID | Cell Line Tested | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 25a | HCT-116 | 5.6 | Cisplatin | 10.2 |
| 25b | HepG2 | 4.8 | Cisplatin | 9.0 |
| 26 | HT-29 | 6.1 | Cisplatin | 11.5 |
Case Study 2: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of thiazole derivatives, several compounds were tested using the pentylenetetrazol (PTZ) model in rodents. The findings revealed that certain derivatives significantly reduced seizure duration and frequency, demonstrating their potential as therapeutic agents for epilepsy .
| Compound ID | Dose (mg/kg) | Seizure Duration (s) | Control Duration (s) |
|---|---|---|---|
| Compound A | 10 | 15 | 45 |
| Compound B | 20 | 10 | 45 |
| Compound C | 30 | 8 | 45 |
Mechanism of Action
The mechanism of action of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key structural and physicochemical differences among thiazole-based malononitrile derivatives
Key Observations :
- Substituent Effects: The phenyl group in 2-(4-phenylthiazol-2-ylidene)malononitrile enhances aromatic stacking interactions, contributing to higher melting points compared to methyl-substituted analogues .
- Electronic Properties: Thiazole derivatives exhibit stronger electron-withdrawing effects than furan-based analogues (e.g., 2-[(5-methyl-2-furyl)methylene]malononitrile), as evidenced by IR shifts in CN stretching frequencies .
Comparison with Pyrazole and Pyrazolo-Pyrimidine Derivatives
Table 2: Pyrazole-linked malononitrile derivatives
Key Observations :
- Thioether vs.
- Thermal Stability : Pyrazole derivatives generally exhibit higher melting points (>190°C) compared to thiazole analogues, likely due to stronger intermolecular dipole interactions .
Comparison with Benzothiazole and Indole Derivatives
Table 3: Benzothiazole/indole-based analogues
Key Observations :
- Crystal Engineering : Benzothiazole derivatives (e.g., compound in ) form parallel dimeric sheets via O–H···N and C–H···N interactions, unlike thiazole derivatives, which rely on π-stacking .
- Optoelectronic Tuning: Substitution at the benzothiazole nitrogen (e.g., ethyl in ) modulates electron delocalization, impacting nonlinear optical (NLO) performance .
Biological Activity
The compound 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article provides a detailed review of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile can be represented as follows:
This compound features a thiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile have shown effectiveness against a range of pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 μg/mL |
| Compound B | Escherichia coli | 0.25 μg/mL |
| Compound C | Candida albicans | 0.15 μg/mL |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of these compounds .
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, various thiazole compounds have been tested against different cancer cell lines with promising results.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several thiazole derivatives on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | A549 | 5.0 |
| Compound Y | MCF-7 | 3.5 |
| Compound Z | HeLa | 4.8 |
These results underscore the potential of thiazole derivatives in cancer therapy .
3. Anticonvulsant Activity
Thiazole-based compounds have also been investigated for their anticonvulsant properties. A notable study reported the synthesis of several thiazole derivatives that were evaluated in picrotoxin-induced convulsion models.
Table 3: Anticonvulsant Activity
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| Compound B | 20.0 | 180.0 | 9.0 |
The protection index indicates a favorable safety profile for these compounds, suggesting their potential use in treating epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Modifications at specific positions on the thiazole ring or substituents on the phenyl ring can enhance or diminish activity.
Key Findings from SAR Studies:
- Electron-withdrawing groups at the ortho position on the phenyl ring significantly enhance antimicrobial activity.
- The presence of methyl or halogen substituents on the phenyl ring correlates with increased cytotoxicity against cancer cells.
- The introduction of specific functional groups can improve anticonvulsant efficacy while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile and its derivatives?
- Methodology :
- Condensation reactions : React thiazolidin-2-ylidene malononitrile precursors with substituted aryl halides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at 358 K for 8 h, yielding derivatives in ~83% efficiency .
- Knoevenagel condensation : Combine malononitrile with ketones (e.g., acetophenone) in toluene, catalyzed by ammonium acetate and glacial acetic acid under Dean-Stark conditions (110°C, 2–4 h), followed by recrystallization from ethanol .
- Key considerations : Monitor reaction progress via TLC, optimize solvent polarity for crystallization, and characterize products via melting points and spectroscopic data (IR, NMR).
Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its solid-state packing?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and conformations (e.g., envelope conformation of the thiazole ring with deviations < 0.004 Å) .
- Hydrogen-bonding analysis : Identify weak C–H⋯Cl/N interactions (3.2–3.5 Å) using Mercury software to explain packing stability .
- Data interpretation : Compare with Cambridge Structural Database entries for thiazole derivatives to validate geometric parameters.
Q. What in vitro assays are used to screen the biological activity of thiazole-malononitrile hybrids?
- Methodology :
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control. Report minimum inhibitory concentrations (MICs) .
- Cytotoxicity profiling : Perform MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Functional selection : Use hybrid functionals (e.g., B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Reactivity prediction : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. What mechanistic insights govern the compound’s reactivity in cycloaddition or substitution reactions?
- Methodology :
- Kinetic studies : Monitor reactions with hydrazine hydrate or benzenediazonium chloride via <sup>1</sup>H NMR, tracking intermediate formation (e.g., pyrazole or azo derivatives) .
- Isotopic labeling : Use <sup>15</sup>N-labeled reagents to trace nitrogen incorporation pathways in heterocyclic products .
Q. How can this compound be optimized for photovoltaic or optoelectronic applications?
- Methodology :
- Bandgap engineering : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) to lower LUMO levels, enhancing electron affinity in organic solar cells .
- Photocatalytic testing : Evaluate decolorization efficiency under UV/visible light using ZnO/TiO₂ nanoparticles; quantify degradation rates via HPLC .
Q. What strategies enable its use as a molecular probe for neurodegenerative disease biomarkers?
- Methodology :
- Radiolabeling : Synthesize <sup>18</sup>F-labeled derivatives (e.g., [<sup>18</sup>F]FDDNP) for positron emission tomography (PET) to localize amyloid plaques in Alzheimer’s models .
- Binding assays : Measure affinity for β-amyloid fibrils via fluorescence polarization (Kd values) and correlate with in vivo imaging results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
